![molecular formula C20H30N2O5S B2522550 2-[(叔丁氧羰基)氨基]-3-{[2-氧代-2-(苯乙基氨基)乙基]硫烷基}丙酸乙酯 CAS No. 1397003-49-4](/img/structure/B2522550.png)

2-[(叔丁氧羰基)氨基]-3-{[2-氧代-2-(苯乙基氨基)乙基]硫烷基}丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

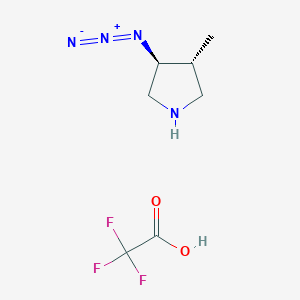

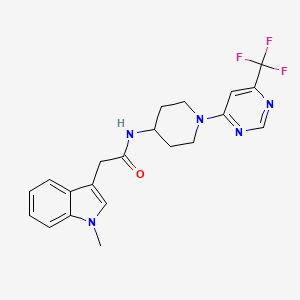

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate is a useful research compound. Its molecular formula is C20H30N2O5S and its molecular weight is 410.53. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Asymmetric Synthesis

Tert-butanesulfinamide: has gained prominence as a versatile chiral auxiliary in asymmetric synthesis. Its enantiopure form serves as the gold standard for many reactions. Researchers employ it to induce chirality in various substrates, leading to optically active products. Notably, the compound mediates asymmetric N-heterocycle synthesis via sulfinimines .

α-Tertiary Amino Ester Synthesis

Cobalt-catalyzed asymmetric aza-Barbier reactions utilize tert-butanesulfinamide to construct α-tertiary amino esters. These compounds find applications in medicinal chemistry and natural product synthesis. The method provides access to densely functionalized molecules with high stereocontrol .

Radioligand Development

Researchers have explored tert-butanesulfinamide derivatives for radiolabeling purposes. For instance, [18F]RM365, a novel radioligand, targets the human cannabinoid receptor type 2 (CB2R) in brain imaging studies using positron emission tomography (PET). The compound’s synthesis, structure-activity relationships, and radiofluorination have been investigated .

Pyrrolidine Synthesis

Densely substituted pyrrolidines can be synthesized via a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This method provides access to complex pyrrolidine scaffolds, which are valuable in drug discovery and chemical biology .

Sulfinamide Formation

Tert-butanesulfinamide: enables the direct conversion of carboxylic acids to sulfinamides. This kinetically driven reactivity offers an efficient route to sulfinamide-containing compounds. Sulfinamides find applications in synthetic chemistry and materials science .

Medicinal Chemistry

While not yet extensively explored, tert-butanesulfinamide derivatives hold promise in medicinal chemistry. Researchers continue to investigate their biological activities, potential as enzyme inhibitors, and other pharmacological properties .

作用机制

Target of Action

It is known that this compound is a derivative of serine , an amino acid that plays a crucial role in the functioning of many proteins and enzymes.

Mode of Action

As a serine derivative , it may interact with its targets by mimicking the structure of serine, thereby influencing the function of proteins and enzymes that normally interact with serine.

Result of Action

As a serine derivative , it may influence the function of proteins and enzymes that interact with serine, potentially leading to changes in cellular processes.

属性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-5-26-18(24)16(22-19(25)27-20(2,3)4)13-28-14-17(23)21-12-11-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRZQPNKAWHCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCC(=O)NCCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)

![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)

![4-methyl-N-[(5-methylfuran-2-yl)methyl]benzenesulfonamide](/img/structure/B2522489.png)